molecular formula C12H22N2O2 B15312361 Tert-butyl 3-(2-(aminomethyl)cyclopropyl)azetidine-1-carboxylate

Tert-butyl 3-(2-(aminomethyl)cyclopropyl)azetidine-1-carboxylate

Cat. No.: B15312361
M. Wt: 226.32 g/mol
InChI Key: ZSHVLYPJFWFYJD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-(aminomethyl)cyclopropyl)azetidine-1-carboxylate is an organic compound with a complex structure that includes a tert-butyl ester, an azetidine ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-(aminomethyl)cyclopropyl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the cyclopropyl group and the tert-butyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-(aminomethyl)cyclopropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-(2-(aminomethyl)cyclopropyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-(2-(aminomethyl)cyclopropyl)azetidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • Tert-butyl 3-aminoazetidine-1-carboxylate
  • Methyl 1-Boc-azetidine-3-carboxylate

Uniqueness

Tert-butyl 3-(2-(aminomethyl)cyclopropyl)azetidine-1-carboxylate is unique due to its combination of a cyclopropyl group and an azetidine ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 3-[2-(aminomethyl)cyclopropyl]azetidine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9(7-14)10-4-8(10)5-13/h8-10H,4-7,13H2,1-3H3

InChI Key

ZSHVLYPJFWFYJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CC2CN

Origin of Product

United States

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